2-(3-Methylpiperidin-1-yl)propanoic acid

Medicinal Chemistry SAR Anticancer

SAR sensitivity at the piperidine ring makes positional isomer selection a high-stakes procurement decision in CNS drug discovery. 2-(3-Methylpiperidin-1-yl)propanoic acid delivers the precise 3-methyl substitution pattern required for target engagement, where even minor shifts (e.g., 3-methyl vs. 4-methyl) produce divergent receptor binding and metabolic profiles. • Defined LogP of 1.19 - optimized lipophilicity for blood-brain barrier penetration vs. 4-methyl analogs • Consistent ≥95% purity across batches - eliminates confounding impurities in high-throughput screening and SAR campaigns • Established scaffold for antidepressant, antipsychotic, and antispasmodic intermediate derivatization via amide coupling or esterification

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 915920-25-1
Cat. No. B1603856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylpiperidin-1-yl)propanoic acid
CAS915920-25-1
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C(C)C(=O)O
InChIInChI=1S/C9H17NO2/c1-7-4-3-5-10(6-7)8(2)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)
InChIKeyOCZRLJCNPUUQIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methylpiperidin-1-yl)propanoic acid Sourcing & Specs


2-(3-Methylpiperidin-1-yl)propanoic acid (CAS 915920-25-1) is a piperidine-based α-amino acid analog with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . It is primarily utilized as a pharmaceutical intermediate and building block in medicinal chemistry, characterized by a 3-methylpiperidine ring linked to a propanoic acid moiety, which confers both basic and acidic functional groups . The compound is typically supplied as a white to off-white crystalline solid with a purity specification of 95% or higher, and it is soluble in polar organic solvents .

3-Methylpiperidine core supports CNS probe and drug intermediate synthesis
Consistent purity profile with vendor analytical documentation (COA/SDS)
Well-characterized solid form suitable for reproducible synthetic workflows

2-(3-Methylpiperidin-1-yl)propanoic acid Substitution Alert


Substitution among piperidine propanoic acid derivatives is a high-risk procurement decision due to pronounced structure-activity relationship (SAR) sensitivity at the piperidine ring substitution pattern. The position (e.g., 3-methyl vs. 4-methyl) and stereochemistry of the methyl group directly dictate lipophilicity (LogP), pKa, and steric hindrance, which in turn govern receptor/enzyme binding kinetics, cellular permeability, and metabolic stability . For instance, 2-(4-methylpiperidin-1-yl)propanoic acid (CAS 915920-16-0) and 3-(3-methylpiperidin-1-yl)propanoic acid exhibit divergent biological activities and synthetic utility, underscoring that even minor positional isomerism cannot be assumed to yield equipotent or functionally equivalent outcomes . The specific 3-methyl substitution on 2-(3-Methylpiperidin-1-yl)propanoic acid creates a unique stereoelectronic profile that is critical for its intended application as a selective intermediate or probe.

Methyl substitution position (3- vs. 4-) can shift biological activity and synthetic utility
Propanoic acid attachment point (2- vs. 3-) determines CNS vs. antimicrobial research trajectory
Lipophilicity differences alter membrane permeability and ADME profile relative to analogs

2-(3-Methylpiperidin-1-yl)propanoic acid Differentiation Evidence


3-Methyl vs. 4-Methyl Bioactivity Differences

2-(3-Methylpiperidin-1-yl)propanoic acid (target) exhibits a unique substitution pattern that, while not directly assayed, has been shown in structurally related compounds to critically influence anticancer potency. Specifically, derivatives of 2-methyl-3-(3-methylpiperidin-1-yl)propanoic acid (which shares the 3-methylpiperidine core with the target compound) demonstrated significant cytotoxicity against leukemia cells with IC50 values ranging from 50 to 100 µM . In contrast, a series of compounds structurally related to 2-(4-methylpiperidin-1-yl)propanoic acid (4-methyl isomer) exhibited IC50 values of 10 µM to 20 µM against breast cancer cell lines . This demonstrates that the position of the methyl substituent on the piperidine ring (3- vs. 4-) can lead to a >2.5-fold shift in observed potency in specific cancer models, underscoring the need for precise isomeric selection.

Methyl Position Effect
Cross-study comparable
Target: 3-methyl core analog IC50 50–100 µM (leukemia)
Comparator: 4-methyl core analog IC50 10–20 µM (breast cancer)
Positional isomerism can shift cellular potency by >2.5-fold
Based on structurally related derivatives; cross-study comparison
Medicinal Chemistry SAR Anticancer

Chiral Proximity and Enzyme Inhibition

The presence and position of an additional methyl group on the propanoic acid chain significantly modulate enzyme inhibition. 2-Methyl-3-(1-piperidinyl)propanoic acid (CAS 31035-70-8), an analog with a methyl branch, was tested against Caspase-9 and showed an EC50 > 100 µM, indicating weak to no inhibitory activity [1]. In contrast, a related piperidine derivative (2-(Piperidin-1-yl)propanoic acid) demonstrated an IC50 of 0.32 µM for apoptosis induction . While 2-(3-Methylpiperidin-1-yl)propanoic acid (target) has not been directly assayed against Caspase-9, its structural similarity to the weakly active 2-methyl analog, combined with the known importance of the α-methyl group in determining binding affinity, suggests that the target compound is likely to exhibit a distinct and potentially more favorable enzyme inhibition profile compared to the unsubstituted analog. This highlights that minor chain modifications drastically alter target engagement.

Alpha-Methyl Impact on Caspase-9
Class-level inference
Analog with α-methyl: EC50 >100 µM
Unsubstituted analog: IC50 0.32 µM (apoptosis induction)
Minor chain modifications strongly modulate enzyme inhibition
Target compound not directly assayed; inferred from structural analogs
Enzymology Caspase-9 Apoptosis

CNS Intermediate vs. Antimicrobial Precursor

2-(3-Methylpiperidin-1-yl)propanoic acid is explicitly documented as a key pharmaceutical intermediate for the synthesis of antidepressant, antipsychotic, and antispasmodic drugs . This application is directly linked to the 3-methylpiperidine core, a privileged structure in central nervous system (CNS) drug discovery. In contrast, the 3-methyl positional isomer, 3-(3-methylpiperidin-1-yl)propanoic acid, is primarily utilized as a precursor for N-alkylpropanamide derivatives with antimicrobial and anticancer properties (e.g., an IC50 of 12.5 µM against a cancer cell line for one derivative) . This divergence in application underscores that the location of the propanoic acid moiety on the piperidine ring (2- vs. 3-position) directs the compound's ultimate synthetic and therapeutic trajectory, making generic substitution impossible.

Application Divergence
Cross-study comparable
Target: Intermediate for CNS agents (antidepressant, antipsychotic)
Comparator: Precursor for antimicrobial/anticancer derivatives
Positional isomerism redirects synthetic application field
Based on medicinal chemistry literature
Synthetic Chemistry Pharmaceutical Intermediate CNS Drugs

Lipophilicity as a Selectivity Determinant

Lipophilicity, as measured by the calculated partition coefficient (LogP), is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. 2-(3-Methylpiperidin-1-yl)propanoic acid has a calculated LogP of 1.1914 . For comparison, the unsubstituted analog 2-(piperidin-1-yl)propanoic acid has a predicted LogP of approximately 0.6 . This difference of ~0.6 LogP units translates to a roughly 4-fold increase in lipophilicity, which can significantly impact membrane permeability, plasma protein binding, and volume of distribution. Furthermore, a related compound, 2-methyl-3-(1-piperidinyl)propanoic acid hydrochloride, exhibits a measured LogP of -0.50 , underscoring how even minor structural modifications can reverse the overall polarity of the molecule. The specific LogP of 2-(3-Methylpiperidin-1-yl)propanoic acid positions it as a more balanced, potentially brain-penetrant scaffold compared to its more polar or lipophilic analogs.

Lipophilicity (LogP)
Supporting evidence
Target: LogP 1.19
Unsubstituted analog: ~0.6
Moderate lipophilicity may support CNS permeability studies
Predicted value; experimental verification recommended
ADME Lipophilicity LogP

Specification Consistency and Reproducibility

Ensuring batch-to-batch consistency is paramount for reproducible scientific results. For 2-(3-Methylpiperidin-1-yl)propanoic acid, reputable vendors consistently specify a purity of 95% or higher (e.g., 95+%) , with some offering purity levels up to 98% . This is accompanied by detailed safety and handling information, including GHS hazard statements (H302, H315, H319, H332, H335) and recommended storage conditions (e.g., sealed in dry, 2-8°C) . In contrast, many analog compounds (e.g., 2-(4-Methylpiperidin-1-yl)propanoic acid) are often listed with less specific purity ranges (e.g., '95%') or require custom synthesis, which can introduce variability and lead times . The availability of comprehensive technical datasheets, including analytical data (e.g., NMR, HPLC traces) and safety data sheets (SDS), for the target compound from established suppliers like Fluorochem and AKSci ensures that researchers can procure a well-characterized, consistent starting material, thereby minimizing experimental artifacts and maximizing data reliability.

Specification & Documentation
Supporting evidence
Purity ≥95% with COA/SDS; Storage 2-8°C
Documented quality supports reproducible research outcomes
Verify lot-specific documentation; supplier-dependent
Quality Control Procurement Reproducibility

2-(3-Methylpiperidin-1-yl)propanoic acid Applications


CNS Drug Discovery and Development

Given its established use as an intermediate for antidepressants, antipsychotics, and antispasmodics , 2-(3-Methylpiperidin-1-yl)propanoic acid is the preferred building block for medicinal chemistry campaigns targeting central nervous system disorders. Its specific 3-methylpiperidine core and calculated LogP of 1.1914 suggest a favorable balance for crossing the blood-brain barrier, making it a strategic choice over less lipophilic or differently substituted analogs. Researchers should prioritize this compound when synthesizing novel ligands for dopamine, serotonin, or other neurotransmitter receptors.

Selective Enzyme Inhibitor Design

The data from structural analogs demonstrate that the 3-methylpiperidine core, when linked to a propanoic acid moiety, can be tuned to achieve distinct enzyme inhibition profiles . While 2-(3-Methylpiperidin-1-yl)propanoic acid itself may not be a potent inhibitor, it serves as an essential scaffold for exploring structure-activity relationships (SAR) around targets like Caspase-9 and other proteases. Its use as a starting point for derivatization (e.g., amide coupling, esterification) allows medicinal chemists to systematically probe and optimize binding affinity and selectivity.

Academic Research on Piperidine SAR and ADME

For academic groups studying the fundamental SAR of piperidine-containing compounds, 2-(3-Methylpiperidin-1-yl)propanoic acid provides a well-characterized and commercially available probe. Its physicochemical properties, including a defined LogP and molecular weight, make it a valuable tool for investigating how the 3-methyl substitution and the propanoic acid position influence membrane permeability, solubility, and metabolic stability . This data can be directly compared with results from other isomers (e.g., 4-methyl or 2-substituted analogs) to build comprehensive ADME models.

Reproducible Chemical Biology and Assay Development

In chemical biology and assay development, reproducibility is paramount. The target compound's consistent purity (≥95%) and comprehensive safety/handling documentation from established vendors make it a reliable reagent for high-throughput screening, bioconjugation, and other assay applications. Its use minimizes the risk of impurities confounding assay results, a common pitfall when sourcing less well-characterized or custom-synthesized analogs. Researchers can trust that each batch will perform consistently, reducing experimental variability.

Application
Selection Property
Validation Focus
CNS probe synthesis
3-Methylpiperidine core; reported LogP profile
Brain permeability and receptor binding assays
Enzyme inhibitor scaffold exploration
Unsubstituted propanoic acid for SAR derivatization
Caspase-9 and protease inhibition assays
Piperidine SAR and ADME studies
Well-characterized physiochemical profile
Comparative ADME profiling with positional isomers
Chemical biology assay development
Consistent purity and documented handling
Lot-to-lot reproducibility in screening assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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